N-(1-Methyl-2-(4-ethylpiperazino)ethyl)aniline dioxalate
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Overview
Description
N-(1-Methyl-2-(4-ethylpiperazino)ethyl)aniline dioxalate is a chemical compound with a complex structure that includes an aniline derivative and a piperazine ring. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-2-(4-ethylpiperazino)ethyl)aniline dioxalate typically involves multiple steps, starting with the preparation of the aniline derivative and the piperazine ring. Common synthetic routes include:
Nucleophilic Substitution: This involves the substitution of a halogen atom in an aromatic ring with an amine group.
Reduction of Nitroarenes: Nitroarenes can be reduced to anilines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Formation of Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(1-Methyl-2-(4-ethylpiperazino)ethyl)aniline dioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Scientific Research Applications
N-(1-Methyl-2-(4-ethylpiperazino)ethyl)aniline dioxalate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-Methyl-2-(4-ethylpiperazino)ethyl)aniline dioxalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Methyl-2-(4-methylpiperazino)ethyl)aniline dioxalate
- N-(1-Methyl-2-(4-phenylpiperazino)ethyl)aniline dioxalate
- N-(1-Methyl-2-(4-benzylpiperazino)ethyl)aniline dioxalate
Uniqueness
N-(1-Methyl-2-(4-ethylpiperazino)ethyl)aniline dioxalate is unique due to its specific structural features, such as the presence of an ethyl group on the piperazine ring. This structural variation can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
CAS No. |
77562-84-6 |
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Molecular Formula |
C19H29N3O8 |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
1-(3-ethyl-4-phenylpiperazin-1-yl)propan-2-amine;oxalic acid |
InChI |
InChI=1S/C15H25N3.2C2H2O4/c1-3-14-12-17(11-13(2)16)9-10-18(14)15-7-5-4-6-8-15;2*3-1(4)2(5)6/h4-8,13-14H,3,9-12,16H2,1-2H3;2*(H,3,4)(H,5,6) |
InChI Key |
HBOMOCBGVNTXGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(CCN1C2=CC=CC=C2)CC(C)N.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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